5-Chloro-2-fluoro-4-(trifluoromethyl)aniline
Overview
Description
“5-Chloro-2-fluoro-4-(trifluoromethyl)aniline” is a chemical compound with a molecular formula of C7H4ClF4N . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2. The trifluoromethyl group (-CF3) is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .
Synthesis Analysis
The synthesis of “5-Chloro-2-fluoro-4-(trifluoromethyl)aniline” and its derivatives often involves the use of other trifluoromethylated compounds as starting materials . For example, 4-(Trifluoromethyl)aniline was used in the synthesis of 4-(trialkylmethyl)anilines . In another example, 2-Fluoro-5-(trifluoromethyl)aniline was synthesized from 4-Fluoro-3-nitrobenzotrifluoride and Iron .Molecular Structure Analysis
The molecular structure of “5-Chloro-2-fluoro-4-(trifluoromethyl)aniline” consists of a benzene ring with a trifluoromethyl group (-CF3), a chlorine atom, a fluorine atom, and an amino group (-NH2) attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Chloro-2-fluoro-4-(trifluoromethyl)aniline” include a molecular weight of 213.56 Da , a refractive index of 1.499 (lit.) , and a density of 1.4160 g/mL at 25 °C (lit.) .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline, focusing on six unique fields:
Pharmaceutical Development
5-Chloro-2-fluoro-4-(trifluoromethyl)aniline is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances the metabolic stability and bioavailability of drugs. This compound is often used in the development of anti-inflammatory, antiviral, and anticancer agents due to its ability to improve the pharmacokinetic properties of these drugs .
Agrochemical Industry
In the agrochemical sector, 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline is utilized in the synthesis of herbicides, fungicides, and insecticides. The trifluoromethyl group contributes to the increased efficacy and environmental stability of these agrochemicals. This compound helps in creating more effective crop protection agents that are less prone to degradation .
Material Science
This compound is also significant in material science, particularly in the development of advanced polymers and coatings. The presence of the trifluoromethyl group imparts unique properties such as increased thermal stability, chemical resistance, and hydrophobicity. These materials are used in various high-performance applications, including aerospace and electronics .
Catalysis
5-Chloro-2-fluoro-4-(trifluoromethyl)aniline serves as a ligand in catalytic processes. Its unique structure allows it to facilitate various catalytic reactions, including cross-coupling and hydrogenation. These reactions are crucial in the synthesis of complex organic molecules, making this compound valuable in both industrial and academic research settings .
Environmental Chemistry
In environmental chemistry, this compound is used in the development of sensors and detection systems for pollutants. Its chemical properties enable the creation of sensitive and selective detection methods for various environmental contaminants. These sensors are essential for monitoring and managing pollution levels in different ecosystems .
Medicinal Chemistry
In medicinal chemistry, 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline is employed in the design of novel therapeutic agents. Its incorporation into drug molecules can enhance their potency and selectivity. Researchers use this compound to explore new treatments for diseases such as cancer, diabetes, and neurological disorders .
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-fluoro-4-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXRNVJPZJTCMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236062 | |
Record name | 5-Chloro-2-fluoro-4-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-4-(trifluoromethyl)aniline | |
CAS RN |
114973-23-8 | |
Record name | 5-Chloro-2-fluoro-4-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114973-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-fluoro-4-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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